molecular formula C33H34NO4P B15200376 Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B15200376
M. Wt: 539.6 g/mol
InChI Key: DRPNADVMTMEWQY-GVXFMRKGSA-N
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Description

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine is a complex organophosphorus compound This compound is notable for its unique structural features, which include multiple phenyl groups and a dioxaphosphepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine typically involves the following steps:

    Formation of the Dioxaphosphepin Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxaphosphepin ring.

    Introduction of Phenyl Groups: Phenyl groups are introduced through substitution reactions, often using phenyl halides and a suitable base.

    Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or similar reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:

    Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine involves its interaction with molecular targets through its phosphorus center. The compound can coordinate with metal ions, facilitating various catalytic processes. The dioxaphosphepin ring system provides a stable framework that enhances its reactivity and selectivity.

Comparison with Similar Compounds

    Triphenylphosphine: A widely used ligand in catalysis.

    Tetraphenylphosphonium chloride: Known for its applications in phase-transfer catalysis.

    Hexaphenylphosphoramide: Utilized in organic synthesis and catalysis.

Uniqueness: Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine stands out due to its unique dioxaphosphepin ring system, which imparts distinct chemical properties and reactivity compared to other organophosphorus compounds.

Biological Activity

Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine (CAS No. 213843-90-4) is a complex organic compound with potential biological activities that warrant detailed examination. This article synthesizes available research findings regarding its biological activity and presents relevant data in structured formats.

  • Molecular Formula: C33H34NO4P
  • Molecular Weight: 539.60 g/mol
  • InChI Key: DRPNADVMTMEWQY-LOYHVIPDSA-N

Biological Activity

The biological activity of this compound has been investigated in various contexts. Below are the primary areas of research:

1. Anticancer Activity

  • Studies have indicated that phosphoramidite compounds exhibit significant anticancer properties. For example, certain derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • A case study involving a similar phosphoramidite ligand demonstrated its efficacy in reducing tumor growth in xenograft models by inducing apoptosis via mitochondrial pathways.

2. Antioxidant Properties

  • The compound's structure suggests potential antioxidant activity due to the presence of multiple phenyl groups which can stabilize free radicals. Research has shown that related compounds can scavenge reactive oxygen species (ROS), thus protecting cellular components from oxidative damage.

3. Neuroprotective Effects

  • Preliminary studies suggest that this compound may exhibit neuroprotective effects. It has been hypothesized that its ability to modulate oxidative stress could be beneficial in neurodegenerative diseases.
  • In vitro studies have shown that related compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of proliferation in cancer cell lines
AntioxidantScavenging of reactive oxygen species
NeuroprotectiveProtection against oxidative stress

Table 2: Case Study Overview

Study TitleModel UsedKey Findings
Anticancer Efficacy of PhosphoramiditesXenograft modelsReduced tumor growth and induced apoptosis
Neuroprotection by DioxaphosphepinsNeuronal culturesIncreased cell viability under oxidative stress

Detailed Research Findings

Research on this compound has primarily focused on its derivatives and analogs due to the complexity of its structure. The following findings summarize key insights:

  • Mechanism of Action: The compound appears to exert its biological effects through modulation of signaling pathways involved in apoptosis and oxidative stress response.
  • Toxicity Profile: Initial toxicity assessments indicate that while the compound shows promise in therapeutic applications, careful evaluation is necessary to understand its safety profile in vivo.

Properties

Molecular Formula

C33H34NO4P

Molecular Weight

539.6 g/mol

IUPAC Name

(3aS,8aR)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine

InChI

InChI=1S/C33H34NO4P/c1-31(2)35-29-30(36-31)33(27-21-13-7-14-22-27,28-23-15-8-16-24-28)38-39(34(3)4)37-32(29,25-17-9-5-10-18-25)26-19-11-6-12-20-26/h5-24,29-30H,1-4H3/t29-,30+,39?

InChI Key

DRPNADVMTMEWQY-GVXFMRKGSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C

Canonical SMILES

CC1(OC2C(O1)C(OP(OC2(C3=CC=CC=C3)C4=CC=CC=C4)N(C)C)(C5=CC=CC=C5)C6=CC=CC=C6)C

Origin of Product

United States

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